molecular formula C20H27N5O3 B5513890 (3R*,4R*)-3-methyl-1-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol

(3R*,4R*)-3-methyl-1-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol

カタログ番号 B5513890
分子量: 385.5 g/mol
InChIキー: FXXMPSBKRQLTDE-VLIAUNLRSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of molecules structurally similar to "(3R*,4R*)-3-methyl-1-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol" has been described in various studies. These processes often involve multi-step chemical reactions, including nucleophilic substitution, hydrogenation, and iodination, necessitating careful optimization for scale-up and ensuring high yield and purity of the final compound.

Molecular Structure Analysis

The molecular structure of related compounds involves multiple functional groups attached to a piperidine or pyrazole backbone, contributing to their potential biological activities. The specific geometric configuration, particularly the stereochemistry at the 3R* and 4R* positions, plays a crucial role in the molecule's interaction with biological targets such as the 5-HT4 receptor.

Chemical Reactions and Properties

Compounds similar to "(3R*,4R*)-3-methyl-1-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol" undergo various chemical reactions, including N-dealkylation and hydroxylation, during their metabolism in human liver microsomes and hepatocytes. These metabolic pathways are critical for understanding the compound's pharmacokinetics and disposition in the human body.

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are essential for their formulation and delivery in a pharmaceutical context. These properties are influenced by the molecule's structural elements, including the piperidine and tetrahydropyran rings.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are determined by the functional groups present in the compound. These properties are essential for predicting the compound's behavior in biological systems and its potential as a therapeutic agent.

科学的研究の応用

Metabolism and Pharmacokinetic Modeling

Research on compounds with structural components similar to "(3R*,4R*)-3-methyl-1-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol" includes studies on their metabolism and the application of physiologically based pharmacokinetic (PBPK) modeling. For example, Obach et al. (2018) investigated the estimation of circulating drug metabolite exposure in humans using in vitro data and PBPK modeling, focusing on a compound metabolized into two primary metabolites, demonstrating the potential of PBPK models in predicting plasma metabolite/parent ratios (Obach et al., 2018). Such studies are pivotal in understanding the pharmacokinetic behavior of complex molecules, offering insights into their metabolism and systemic exposure in humans.

Synthesis and Characterization of Structurally Related Compounds

The synthesis and characterization of structurally related compounds provide a foundation for understanding the chemical properties and potential applications of "(3R*,4R*)-3-methyl-1-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol". Research in this area includes the development of novel synthetic pathways and the exploration of the biological activity of synthesized compounds. For instance, Soboleva et al. (2017) described the synthesis of 1-[4-(1,3-diaryl-4,5-dihydro-1H-pyrazol-5-yl)-2,3,5,6-tetrafluorophenyl]piperidin-4-ols and their acrylates, highlighting methods for generating compounds with potential applications in creating fluorescent films (Soboleva et al., 2017). Such research contributes to the broader understanding of the chemical synthesis and potential utility of compounds with complex molecular structures.

特性

IUPAC Name

[(3R,4R)-4-hydroxy-3-methyl-4-(oxan-4-yl)piperidin-1-yl]-[3-(5-methyltetrazol-1-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O3/c1-14-13-24(9-8-20(14,27)17-6-10-28-11-7-17)19(26)16-4-3-5-18(12-16)25-15(2)21-22-23-25/h3-5,12,14,17,27H,6-11,13H2,1-2H3/t14-,20+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXXMPSBKRQLTDE-VLIAUNLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(C2CCOCC2)O)C(=O)C3=CC(=CC=C3)N4C(=NN=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CC[C@]1(C2CCOCC2)O)C(=O)C3=CC(=CC=C3)N4C(=NN=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R*,4R*)-3-methyl-1-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。